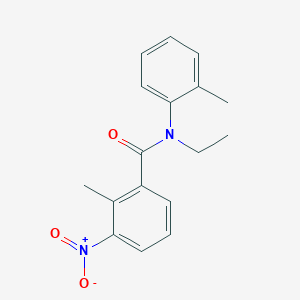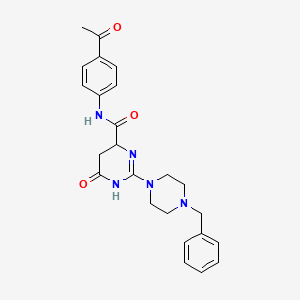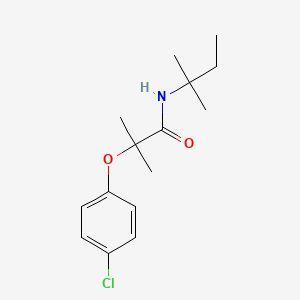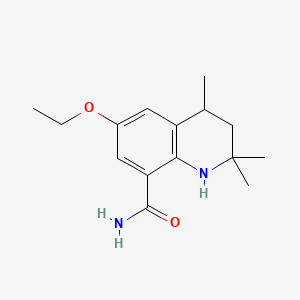
N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes an ethyl group, a methyl group, a nitro group, and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a benzamide derivative followed by alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
Oxidation: Products may include nitrobenzamide derivatives with additional oxygen-containing groups.
Reduction: Products may include amine derivatives of the original compound.
Substitution: Products may vary widely depending on the substituent introduced.
Applications De Recherche Scientifique
N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group, in particular, can participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-2-methyl-N-(2-methylphenyl)propionamide
- N-ethyl-2-methyl-N-(2-methylphenyl)acetamide
Uniqueness
N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially offering unique applications and effects.
Propriétés
Formule moléculaire |
C17H18N2O3 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-ethyl-2-methyl-N-(2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-4-18(15-10-6-5-8-12(15)2)17(20)14-9-7-11-16(13(14)3)19(21)22/h5-11H,4H2,1-3H3 |
Clé InChI |
XKFFKBAVGSDALP-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1C)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)

![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14939170.png)

![dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14939186.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14939191.png)
![4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)benzamide](/img/structure/B14939198.png)
![6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B14939206.png)
![1-(4-chlorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14939210.png)
![1-(1H-indazol-3-yl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14939211.png)

